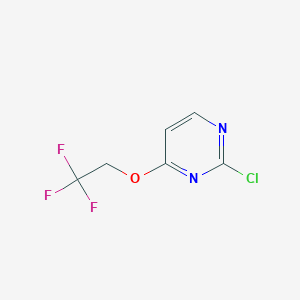

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine

Description

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine is a chemical compound with the molecular formula C6H4ClF3N2O and a molecular weight of 212.56 g/mol It is a pyrimidine derivative, characterized by the presence of a chloro group at the 2-position and a trifluoroethoxy group at the 4-position of the pyrimidine ring

Properties

IUPAC Name |

2-chloro-4-(2,2,2-trifluoroethoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClF3N2O/c7-5-11-2-1-4(12-5)13-3-6(8,9)10/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBEXWWMOEXZMLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1OCC(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClF3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine typically involves the reaction of 2-chloropyrimidine with 2,2,2-trifluoroethanol in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chloro group at the 2-position can be replaced by various nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Common reagents used in these reactions include sodium hydride, potassium carbonate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

- Antifungal Activity : Research indicates that 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine exhibits antifungal properties against pathogens like Botrytis cinerea and Phomopsis species. In vitro studies have demonstrated significant inhibition rates, suggesting potential for developing new antifungal agents .

- Enzyme Inhibition : This compound has shown notable activity in inhibiting essential kinases such as PfGSK3 and PfPK6, which are targets for malaria treatment. The half-maximal inhibitory concentration (IC50) values indicate its effectiveness in modulating kinase activity .

- Therapeutic Potential : Ongoing research is exploring the compound's potential as a therapeutic agent in treating various diseases due to its interaction with biological targets and pathways.

Agricultural Applications

The compound serves as a building block in synthesizing agrochemicals. Its unique properties allow for the development of herbicides and fungicides that can enhance crop protection and yield.

Case Studies

Mechanism of Action

The mechanism of action of 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The chloro and trifluoroethoxy groups may enhance the compound’s ability to interact with biological molecules, potentially leading to its observed biological activities . Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine can be compared with other pyrimidine derivatives, such as:

2-Chloro-4-(trifluoromethyl)pyrimidine: This compound has a trifluoromethyl group instead of a trifluoroethoxy group, which may result in different chemical and biological properties.

2-Chloro-4-(2,2,2-trifluoroethoxy)pyridine: This compound has a pyridine ring instead of a pyrimidine ring, which can affect its reactivity and applications.

The unique combination of the chloro and trifluoroethoxy groups in this compound distinguishes it from these similar compounds, potentially offering unique advantages in specific applications.

Biological Activity

2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine is a pyrimidine derivative characterized by its unique chemical structure, which includes a chlorine atom at the 2-position and a trifluoroethoxy group at the 4-position. This compound has garnered attention due to its significant biological activity, particularly in enzyme inhibition and potential therapeutic applications.

The incorporation of the trifluoroethoxy group enhances the compound's lipophilicity and stability, making it suitable for various biological interactions. Its structural features allow it to modulate enzyme activities effectively, which is crucial for its biological applications.

Enzyme Inhibition

Research indicates that this compound interacts with multiple biological targets, particularly enzymes. It has been shown to inhibit various enzymes involved in key metabolic pathways. For instance:

- Inhibition of Kinases : In studies evaluating kinase selectivity, this compound demonstrated significant inhibitory activity against essential kinases such as PfGSK3 and PfPK6, which are considered novel drug targets in combating malaria. The half-maximal inhibitory concentration (IC50) values were determined using high-throughput screening methods .

Antifungal Activity

This compound has also exhibited antifungal properties against certain pathogens. Its ability to inhibit fungal growth suggests potential applications in medicinal chemistry for developing antifungal agents.

Table 1: Inhibition Potency Against Key Enzymes

| Compound | Target Enzyme | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | PfGSK3 | 0.698 | |

| This compound | PfPK6 | Not Determined | |

| Other Pyrimidine Derivatives | Various | Varies |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have revealed that the trifluoroethoxy group plays a pivotal role in enhancing the compound's reactivity and selectivity towards specific biological targets. The unique electronic properties imparted by this group contribute to the compound's effectiveness in inhibiting enzyme activity compared to its analogs lacking this substituent .

Pharmacological Implications

The biological activities of this compound suggest its potential as a lead compound in drug discovery. Its ability to inhibit key enzymes involved in disease processes positions it as a candidate for further development in therapeutic applications.

Q & A

Q. What are the key considerations in synthesizing 2-Chloro-4-(2,2,2-trifluoroethoxy)pyrimidine?

The synthesis typically involves nucleophilic substitution at the pyrimidine ring, where the trifluoroethoxy group is introduced via reaction with 2,2,2-trifluoroethanol under basic conditions. Critical parameters include:

- Temperature control : Excess heat may lead to decomposition of the trifluoroethoxy group.

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity.

- Catalyst use : Bases like NaH or K₂CO₃ facilitate deprotonation and substitution . Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product from unreacted starting materials.

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods to prevent inhalation of vapors, as halogenated pyrimidines may release toxic gases (e.g., HCl) under decomposition.

- Waste disposal : Segregate halogenated waste and transfer it to certified facilities for incineration or chemical neutralization .

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR confirm substitution patterns and purity. The trifluoroethoxy group shows distinct ¹⁹F signals near -75 ppm.

- Mass spectrometry (HRMS) : Validates molecular weight and detects isotopic patterns (e.g., chlorine’s M+2 peak).

- HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Systematic optimization involves:

- Design of Experiments (DoE) : Vary temperature (60–120°C), solvent (DMF vs. THF), and base (K₂CO₃ vs. Cs₂CO₃) to identify optimal conditions.

- Kinetic studies : Monitor reaction progress via TLC or in-situ IR to minimize side reactions (e.g., hydrolysis of the chloro group).

- Scale-up considerations : Transition from batch to flow reactors enhances heat/mass transfer, reducing decomposition risks .

Q. How do electronic effects of substituents influence the reactivity of the pyrimidine ring?

The electron-withdrawing trifluoroethoxy group deactivates the pyrimidine ring, directing further substitution to the less hindered positions. Computational studies (DFT) reveal:

- Charge distribution : The chloro group at position 2 creates a partial positive charge at position 5, favoring nucleophilic attacks.

- Hammett parameters : The σₚ value of the trifluoroethoxy group (-0.54) impacts reaction rates in follow-up substitutions .

Q. How can discrepancies between computational predictions and experimental results be resolved?

- Benchmarking : Compare DFT-calculated activation energies with experimental kinetic data (e.g., Arrhenius plots).

- Solvent effect modeling : Include implicit solvent models (e.g., COSMO-RS) to account for solvation free energies.

- Post-reaction analysis : Use GC-MS or LC-MS to identify unanticipated byproducts not predicted in silico .

Q. What strategies are recommended for studying the compound’s biological interactions?

- Targeted binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for enzymes (e.g., kinases) or receptors.

- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.

- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing chloro with bromo) to correlate structure-activity relationships (SAR) .

Q. How does the compound’s stability vary under different storage conditions?

- Thermal stability : Thermogravimetric analysis (TGA) shows decomposition above 150°C.

- Light sensitivity : Store in amber vials to prevent photolytic cleavage of the C-Cl bond.

- Hydrolytic stability : Monitor degradation in aqueous buffers (pH 4–9) via HPLC; acidic conditions accelerate hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.